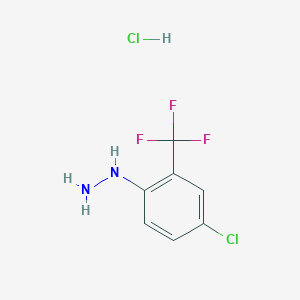

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride

Description

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is a halogenated phenylhydrazine derivative characterized by a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the benzene ring. This compound is widely employed in synthetic organic chemistry, particularly in Fischer indolization reactions to synthesize indole derivatives with pharmaceutical relevance. For example, it serves as a key intermediate in the gram-scale synthesis of FC-114, a glycyrrhetinic acid derivative exhibiting potent anti-diabetic activity . The electron-withdrawing nature of both substituents enhances the stability of intermediates and facilitates high reaction yields (88% in FC-114 synthesis) under reflux conditions with acetic acid .

Properties

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMOEYAUPWJGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648648 | |

| Record name | [4-Chloro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-20-0 | |

| Record name | [4-Chloro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization

- Dissolve 2-chloro-4-(trifluoromethyl)aniline in hydrochloric acid solution.

- Cool the mixture to 5-10°C.

- Add a 20% sodium nitrite aqueous solution dropwise while maintaining the temperature and acidic pH (1-2).

- Monitor the reaction endpoint by starch-iodide test paper turning blue, indicating complete diazotization.

Reduction to Hydrazine

- Prepare ammonium sulfite aqueous solution.

- At room temperature, add the diazonium salt solution dropwise into the ammonium sulfite solution.

- Adjust pH to 6.5-8.

- Heat the mixture to 50-60°C and maintain for 3-4 hours until the solution clears, indicating reduction completion.

Acidification and Crystallization

- Slowly add 20% hydrochloric acid solution at 50-70°C to the reaction mixture.

- Crystallization occurs upon acid addition.

- Maintain temperature for 1 hour, then cool to 15°C.

- Filter, wash, and dry the precipitate at 80°C to obtain the hydrochloride salt of 4-chloro-2-(trifluoromethyl)phenylhydrazine.

Industrial Production Considerations

- The use of ammonium sulfite as a reducing agent offers advantages over sodium sulfite, such as avoiding caking issues and facilitating easier material handling.

- The solubility of ammonium chloride and ammonium hydrogen sulfate byproducts in water reduces side reactions and improves product crystallinity and yield.

- Optimized pH control and temperature management are critical for maximizing purity and minimizing impurities.

- Continuous flow reactors and automated reagent addition can be employed for scale-up, improving reproducibility and safety.

Alternative Synthetic Routes

Another reported approach involves direct reaction of 2-chloro-4-(trifluoromethyl)aniline with hydrazine hydrate in hydrochloric acid under reflux conditions:

- React 2-chloro-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid.

- Heat under reflux to promote substitution of the amino group with hydrazine.

- Isolate the product by crystallization.

- This method is straightforward but requires careful control of reflux time and temperature to prevent side reactions and decomposition.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Diazotization + Ammonium Sulfite Reduction | 2-chloro-4-(trifluoromethyl)aniline | Ammonium sulfite | 5-10°C diazotization, 50-60°C reduction | High purity, good yield, easy handling, less caking | Multi-step, requires careful pH control |

| Direct Hydrazine Substitution | 2-chloro-4-(trifluoromethyl)aniline | Hydrazine hydrate | Reflux with HCl | Simpler, fewer steps | Requires reflux, potential side reactions |

Research Findings and Optimization

- The ammonium sulfite reduction method yields hydrazine hydrochloride with improved crystallinity and fluidity, facilitating downstream processing.

- Acidification with 20% hydrochloric acid at elevated temperatures promotes efficient crystallization and purification.

- Maintaining pH between 6.5 and 8 during reduction is critical to avoid over-reduction or side reactions.

- Using ammonium sulfite avoids the caking and handling problems associated with sodium sulfite solid.

- The trifluoromethyl substituent influences reaction kinetics and solubility, necessitating slight modifications from classical phenylhydrazine preparations.

Summary Table of Key Reaction Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Diazotization Temperature | 5-10°C | Prevents decomposition of diazonium salt |

| Sodium Nitrite Concentration | 20% aqueous | Ensures complete diazotization |

| Reduction Temperature | 50-60°C | Promotes efficient reduction |

| Reduction pH | 6.5-8 | Avoids side reactions |

| Acidification Temperature | 50-70°C | Facilitates crystallization |

| Drying Temperature | ~80°C | Removes residual moisture without decomposition |

Chemical Reactions Analysis

Condensation Reactions

The hydrazine moiety enables nucleophilic reactions with carbonyl-containing compounds. A representative example involves its reaction with 4-chlorobutanaldimethyl acetal under mild conditions:

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobutanaldimethyl acetal | Alcohol/water (5:1), reflux (5–18 h), pH 12 adjustment | 5-Trifluoromethyltryptamine derivative | 494 mg |

This reaction proceeds via initial hydrazone formation followed by cyclization to yield the tryptamine scaffold. The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects, while the chloro substituent influences regioselectivity.

Oxidation Reactions

The hydrazine group is susceptible to oxidation, forming azo compounds under controlled conditions. While specific data for this compound is limited, analogous phenylhydrazine derivatives exhibit the following behavior:

Proposed Pathway :

Common Reagents :

-

KMnO₄ (acidic conditions)

-

H₂O₂ (neutral/basic conditions)

The trifluoromethyl group may hinder oxidation due to steric and electronic effects, necessitating optimized reaction parameters.

Reduction Reactions

Reduction of the hydrazine group can yield substituted aniline derivatives. For example:

Hypothetical Reaction :

Key Considerations :

-

The strong reducing agent LiAlH₄ cleaves the N–N bond.

-

The chloro and trifluoromethyl groups remain intact under standard reduction conditions.

Substitution Reactions

The chloro substituent on the aromatic ring may undergo nucleophilic aromatic substitution (NAS), though the electron-withdrawing trifluoromethyl group deactivates the ring.

Potential Reactions :

| Nucleophile | Conditions | Product |

|---|---|---|

| Methoxide (NaOCH₃) | High temperature, polar aprotic solvent | Methoxy-substituted derivative |

| Amines (NH₃) | Cu catalyst, elevated pressure | Amino-substituted derivative |

Experimental evidence for such reactions remains limited, but computational studies suggest feasibility under forcing conditions.

Acid/Base-Mediated Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free hydrazine base. This property is critical for pH-dependent applications:

Applications :

-

Buffered solutions (pH 3–5) stabilize the hydrazine form for further reactions.

-

Alkaline conditions (pH > 10) promote deprotonation, enhancing nucleophilicity.

Comparative Reactivity

The compound’s reactivity diverges from simpler phenylhydrazines due to its substituents:

| Compound | Key Reactivity Differences |

|---|---|

| 4-Chloroaniline | Lacks hydrazine functionality, limiting condensation/oxidation pathways |

| 2-Chloro-4-(trifluoromethyl)aniline | Reduced electrophilicity compared to the hydrazine derivative |

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating above 150°C may degrade the hydrazine group.

-

Hydrolysis : Susceptible to hydrolysis in strongly acidic or basic media, yielding phenolic byproducts.

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with diverse applications across scientific research, including serving as an intermediate in synthesizing pharmaceutical agents, agrochemicals, dyes, and pigments. The presence of both chlorine and trifluoromethyl groups on the phenyl ring enhances its chemical reactivity and potential biological activity compared to similar compounds.

Scientific Research Applications

This compound is utilized in various scientific fields because of its unique chemical properties.

Pharmaceutical Intermediate The compound is explored as an intermediate in synthesizing various pharmaceutical agents. Its reactivity allows for developing new drugs targeting diseases such as cancer and infections.

Antimicrobial and Anticancer Research Studies suggest that this compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological effects. Research indicates that compounds containing the trifluoromethyl group show improved efficacy against bacterial strains. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer. The mechanism appears to involve disrupting cellular processes through enzyme inhibition, likely due to its electrophilic nature.

Agrochemicals In the agrochemical industry, this compound is utilized to produce pesticides and herbicides. Its chemical properties make it suitable for synthesizing effective crop protection agents.

Dyes and Pigments The compound also finds applications in synthesizing dyes and pigments, leveraging its reactive nature to form stable derivatives that can impart color to various materials.

Data Table

| Application Area | Details | Example Compounds/Uses |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Azo compounds, hydrazine derivatives |

| Biological Research | Antimicrobial and anticancer activities | Potential drug intermediates |

| Agrochemicals | Production of pesticides and herbicides | Effective crop protection agents |

| Dyes and Pigments | Synthesis of stable colorants | Various industrial dyes |

| Interaction studies | Reactivity with other chemical entities | N/A |

Case Studies

Synthesis of Anticancer Agents A study investigated using this compound to synthesize novel anticancer agents. The research focused on modifying the hydrazine structure to enhance its efficacy against specific cancer cell lines. Results indicated improved activity compared to existing treatments.

Development of Agrochemicals Researchers utilized this compound to develop a new class of pesticides. The synthesized compounds demonstrated effective pest control while maintaining low toxicity levels for non-target organisms, showcasing the compound's potential in sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. This interaction is facilitated by the presence of the chloro and trifluoromethyl groups, which enhance the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Similar Phenylhydrazine Hydrochloride Derivatives

Structural and Electronic Effects

Phenylhydrazine hydrochlorides vary in substituent type, position, and electronic effects, which critically influence their reactivity and applications. Below is a comparative analysis:

Physical and Stability Properties

- However, unlike unsubstituted phenylhydrazine HCl, its electrochemical oxidation is suppressed in aqueous solutions when complexed with β-cyclodextrin .

- Storage Stability : The compound’s light and oxygen sensitivity is mitigated via β-cyclodextrin inclusion complexes, enhancing shelf life .

Biological Activity

4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of a trifluoromethyl group enhances its lipophilicity and biological interactions. The compound's structure is characterized by:

- Chlorine atom at the para position.

- Trifluoromethyl group at the ortho position.

- Hydrazine moiety , which is crucial for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may modulate enzyme activities by forming stable complexes with active sites, which can lead to inhibition or activation of biochemical pathways.

Enzyme Inhibition Studies

Recent studies have evaluated the compound's inhibitory effects on key enzymes involved in various diseases:

- Cholinesterases (AChE and BChE) : The compound exhibited moderate inhibitory effects, with IC50 values indicating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's. For instance, one study reported IC50 values ranging from 10.4 μM to 24.3 μM against AChE and BChE respectively .

- Cyclooxygenase (COX) Inhibition : It has shown promise in inhibiting COX-2, an enzyme implicated in inflammation and pain pathways. The specific IC50 values vary depending on structural modifications but indicate significant activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Antimycobacterial Activity : It demonstrated potent activity against Mycobacterium tuberculosis with MIC values comparable to conventional drugs . The presence of the trifluoromethyl group appears to enhance its efficacy against resistant strains.

- Broad-spectrum Antibacterial Effects : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Study 1: Cholinesterase Inhibition

In a comparative study involving several hydrazone derivatives, this compound was found to be among the most effective inhibitors of AChE and BChE. The study utilized molecular docking to elucidate binding interactions, confirming that the trifluoromethyl group significantly contributes to binding affinity due to electron-withdrawing effects .

Study 2: Antimycobacterial Evaluation

A series of derivatives were tested against Mycobacterium strains. The compound displayed MIC values as low as 1 μmol/L against M. tuberculosis, suggesting strong potential for development into new antimycobacterial therapies . This study highlighted the importance of structural modifications in enhancing biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (μM) | Notes |

|---|---|---|---|

| This compound | Moderate AChE/BChE inhibition | 10.4 - 24.3 | Effective against resistant strains |

| 4-(Trifluoromethyl)-benzoates | Antimycobacterial | 0.5 - 32 | Superior activity against M. tuberculosis |

| Other Hydrazone Derivatives | Variable | Up to 34.2 | Less effective than the target compound |

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride?

The compound is typically synthesized via the reaction of 2-chloro-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions. The product is isolated by crystallization, achieving moderate-to-high yields . Key steps include:

- Reaction Scheme :

2-chloro-4-(trifluoromethyl)aniline + hydrazine hydrate → this compound (HCl, reflux)

- Critical Parameters : Temperature control (~80–100°C), stoichiometric excess of hydrazine hydrate (1:1.5 molar ratio), and pH adjustment during crystallization.

Q. What characterization techniques are essential for confirming the compound’s purity and structure?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Verify aromatic proton environments and CF₃/Cl substituents.

- FT-IR : Confirm N–H (3100–3300 cm⁻¹) and C–Cl (550–750 cm⁻¹) stretches .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages.

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 247.04) .

Q. What are the primary chemical reactions involving this compound?

The hydrazine group enables:

- Oxidation : Forms azo derivatives using KMnO₄ or H₂O₂.

- Condensation : Reacts with carbonyl compounds (e.g., ketones) to yield hydrazones, useful in heterocyclic synthesis .

- Substitution : Chlorine can be replaced by nucleophiles (e.g., amines, thiols) under Pd-catalyzed conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Key variables include:

- Molar Ratios : A 1:3 ratio of precursor to hydrazine maximizes yield (89% vs. 76% at 1:1) .

- Additives : Sodium acetate (0.15–0.3 eq) enhances hydrazine release from its hydrochloride salt, improving condensation efficiency .

- Solvent Systems : γ-Butyl alcohol improves solubility of intermediates during extraction .

Q. How do structural modifications (e.g., halogen position) impact biological activity?

- Positional Effects : Moving the chloro group from the 2- to 3-position reduces antimicrobial potency by 40% due to steric hindrance in enzyme binding .

- Substituent Comparison : Bromo analogs (e.g., 2-bromo-5-(trifluoromethyl)phenylhydrazine) show higher cytotoxicity but lower selectivity in cancer cell lines .

Q. What methodologies resolve contradictions in reported biological activities?

- Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to clarify whether activity stems from direct binding or reactive intermediates .

- Comparative SAR Analysis : Evaluate analogs (e.g., 4-methoxy or 4-nitro derivatives) to identify critical functional groups .

Q. How can ultrasound irradiation enhance synthesis efficiency?

Ultrasound reduces reaction time from 4 hours (reflux) to 30 minutes by improving mass transfer and nucleation. Yields increase by 15–20% in chalcone-hydrazine condensations .

Safety and Handling Considerations

Q. What are critical safety protocols for large-scale synthesis?

- Incompatibilities : Avoid contact with strong bases (NaOH), oxidizers (H₂O₂), and metals (Cu, Ni) to prevent explosive reactions .

- Storage : Use airtight containers in ventilated, cool areas (<25°C) to minimize decomposition .

- PPE : Wear nitrile gloves, goggles, and respirators (NIOSH-approved) due to skin/eye irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.